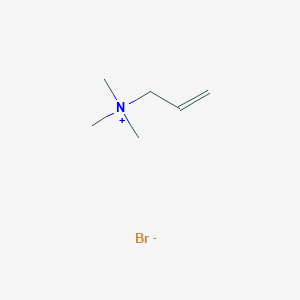

Allyltrimethylammonium bromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

trimethyl(prop-2-enyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N.BrH/c1-5-6-7(2,3)4;/h5H,1,6H2,2-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMTUUIZTMQIFC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC=C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883931 | |

| Record name | 2-Propen-1-aminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3004-51-1 | |

| Record name | 2-Propen-1-aminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3004-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propen-1-aminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003004511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyltrimethylammonium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propen-1-aminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propen-1-aminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Allyltrimethylammonium Bromide

Established Synthetic Pathways for Allyltrimethylammonium Bromide

The synthesis of this compound is most commonly achieved via the direct quaternization of trimethylamine (B31210) with allyl bromide. This method is a straightforward and widely used example of a nucleophilic substitution reaction.

The formation of this compound occurs through the reaction of trimethylamine, which acts as a nucleophile, with allyl bromide. google.com In this SN2 reaction, the nitrogen atom of trimethylamine attacks the carbon atom bonded to the bromine in the allyl bromide molecule. Bromine, being a good leaving group, is displaced, resulting in the formation of the quaternary ammonium (B1175870) salt. ub.edu Trimethylamine is noted for its high reactivity with allyl halides in this type of quaternization reaction. google.com

The chemical equation for this synthesis is: CH₂=CHCH₂Br + N(CH₃)₃ → [CH₂=CHCH₂N(CH₃)₃]⁺Br⁻

This reaction is valued for its efficiency and the high water solubility of the resulting product, which can be advantageous in certain applications. google.com

The efficiency and outcome of chemical reactions are highly dependent on various parameters, including solvent, temperature, and reaction time. whiterose.ac.ukscielo.br Optimizing these conditions is crucial for maximizing the yield and purity of the final product. prismbiolab.com For the synthesis of this compound, the reaction rate can be significantly influenced by the choice of solvent. While the reaction proceeds in water, using solvents like acetone (B3395972) or acetonitrile, in which the tertiary amine and allyl halide are miscible, can materially increase the reaction rate. google.com

Purification of the resulting this compound is typically achieved through recrystallization. This process involves dissolving the crude product in a suitable solvent and allowing it to crystallize, often upon cooling or the addition of a co-solvent, which separates the pure compound from soluble impurities. The final product is often a hard crystalline solid. itu.edu.tr

Table 1: General Parameters for Optimizing the Synthesis of this compound

| Parameter | Condition | Rationale |

| Solvent | Aprotic polar solvents (e.g., Acetonitrile, Acetone) google.com | Increases miscibility of reactants and enhances reaction rate compared to aqueous media. google.com |

| Temperature | Room temperature to gentle reflux | Balances reaction rate with the prevention of side reactions or decomposition. |

| Reactant Ratio | Stoichiometric or slight excess of trimethylamine | Ensures complete conversion of the allyl bromide starting material. |

| Purification | Recrystallization itu.edu.tr | Effectively removes impurities to yield a high-purity crystalline product. itu.edu.tr |

Advanced Chemical Transformations and Derivatization Strategies

The allylic functional group in this compound provides a site for a variety of chemical transformations, allowing for its use as a precursor in the synthesis of other molecules.

The double bond of the allyl group is susceptible to oxidative cleavage through ozonolysis. libretexts.orgmasterorganicchemistry.com This reaction involves treating the compound with ozone (O₃), which cleaves the carbon-carbon double bond to form an unstable intermediate known as a molozonide. libretexts.orglibretexts.org This intermediate rapidly rearranges to a more stable ozonide. libretexts.org Subsequent treatment of the ozonide with a mild reducing agent, a process known as reductive workup, yields aldehydes or ketones. masterorganicchemistry.com Using a reducing agent like dimethyl sulfide (B99878) (DMS) or zinc metal prevents further oxidation of the resulting carbonyl compounds. masterorganicchemistry.com When this compound undergoes ozonolysis followed by a reductive workup, the double bond is cleaved to produce an aldehyde. This specific transformation can be utilized to synthesize betaine (B1666868) aldehyde.

The reactivity of the double bond in the allylic moiety allows for numerous functional group interconversions. wikipedia.org These reactions enable the synthesis of a wide range of derivatives. For example, epoxidation of the alkene can be achieved using a peroxyacid like m-CPBA (meta-chloroperoxybenzoic acid) to form an epoxide. fiveable.meimperial.ac.uk Dihydroxylation to produce vicinal diols can be accomplished using reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). fiveable.meimperial.ac.uk These reactions provide pathways to introduce new functionalities and chiral centers into the molecule. Other potential transformations include hydroboration-oxidation to yield an anti-Markovnikov alcohol product or the Appel reaction to convert a hydroxyl group (if present after another transformation) to an alkyl chloride. fiveable.me

Isotopic labeling is a powerful technique used to trace the path of atoms through reactions and metabolic pathways. wikipedia.org Stable isotopes such as ¹³C and ¹⁵N are commonly used in biomolecular NMR studies to investigate protein structure and dynamics. sigmaaldrich.com In the context of this compound, ¹⁵N enrichment can be achieved by using ¹⁵N-labeled trimethylamine during the initial quaternization synthesis. The resulting [¹⁵N]this compound can then be used as a substrate in mechanistic studies, for instance, to probe the active sites and mechanisms of enzymes involved in its metabolism. nih.govescholarship.org The ¹⁵N nucleus has a spin of 1/2, making it detectable by NMR spectroscopy, which can provide detailed information about the chemical environment of the nitrogen atom throughout a reaction or biological process. wikipedia.orgsigmaaldrich.com

Investigations into the Role of Allyltrimethylammonium Species in Advanced Materials Science

Applications as Structure-Directing Agents (SDAs) in Zeolite Synthesis

Allyltrimethylammonium bromide and its chloride counterpart (allyltrimethylammonium chloride) have emerged as effective organic structure-directing agents (OSDAs) in the synthesis of zeolites, particularly aluminous ZSM-48. dicp.ac.cnacs.org The selection of an appropriate OSDA is a critical factor in manipulating the physicochemical properties of zeolites, including their composition and pore structure. acs.orgnih.gov

Templating Mechanisms for the Crystallization of Microporous Zeolites (e.g., ZSM-48)

The allyltrimethylammonium cation acts as a template, guiding the crystallization of microporous zeolites like ZSM-48. dicp.ac.cnacs.org This templating effect is attributed to the specific size and shape of the allyltrimethylammonium cation, which fits well within the microchannel geometry of the ZSM-48 structure. dicp.ac.cnacs.org The synthesis of ZSM-48 often involves the hydrothermal treatment of a gel containing silica, alumina (B75360) sources, and the allyltrimethylammonium salt. dicp.ac.cnresearchgate.net During this process, the organic cations organize the inorganic silicate (B1173343) and aluminate species, directing the formation of the specific zeolite framework. dicp.ac.cnacs.orgresearchgate.net The interaction between the positively charged ammonium (B1175870) group and the negatively charged aluminosilicate (B74896) framework precursors is a key driving force in this templating mechanism.

The use of allyltrimethylammonium chloride has been shown to be particularly effective in producing aluminous ZSM-48, a material that is challenging to synthesize directly using other, more common OSDAs. dicp.ac.cnacs.org This is significant because the direct synthesis of aluminous zeolites is often a bottleneck in their large-scale application. acs.org

Influence of Allyltrimethylammonium Cation on Zeolite Composition (e.g., Si/Al Ratio)

The choice of OSDA significantly influences the elemental composition of the resulting zeolite, most notably the silicon-to-aluminum (Si/Al) ratio. acs.orgnih.govrsc.org The use of allyltrimethylammonium chloride as an OSDA has been demonstrated to facilitate the synthesis of aluminous ZSM-48 with a Si/Al ratio of approximately 23.0. dicp.ac.cnacs.org This is a notable achievement, as ZSM-48 often crystallizes in a more siliceous form. acs.org

In comparison, a control sample synthesized with a different, more expensive OSDA, pentamethonium (B1223158) bromide, resulted in a ZSM-48 with a Si/Al ratio of about 26.7. dicp.ac.cnacs.org This indicates that the allyltrimethylammonium cation is more effective at promoting the incorporation of aluminum into the zeolite framework. The difference in the Si/Al ratio can be attributed to several factors influenced by the OSDA, including the crystallinity of the final product, the total amount of aluminum that can be incorporated, and the specific crystallographic sites the aluminum atoms occupy within the framework. acs.org The ability to tune the Si/Al ratio is crucial as it directly impacts the number and strength of Brønsted acid sites, which are vital for the catalytic activity of the zeolite. rsc.orgrsc.org

Modulation of Zeolite Textural Properties and Microchannel Geometry

The allyltrimethylammonium cation plays a crucial role in modulating the textural properties and microchannel geometry of zeolites. Its effectiveness as an OSDA is partly due to the excellent match between its molecular dimensions and the geometry of the zeolite's microchannels. dicp.ac.cnacs.org This "good fit" helps to stabilize the forming zeolite structure, leading to a well-defined and accessible pore system.

The use of allyltrimethylammonium chloride in the synthesis of ZSM-48 has been shown to result in a material with enhanced diffusion properties. dicp.ac.cn Gravimetric adsorption measurements using 2-methylhexane (B165397) as a probe molecule revealed a 12-fold enhancement in diffusion compared to a ZSM-48 sample prepared with pentamethonium bromide. acs.org This significant improvement in diffusion is a direct consequence of the well-ordered and open microchannel structure templated by the allyltrimethylammonium cation. The textural properties, including the presence of intercrystalline mesopores, can be further influenced by the synthesis conditions. researchgate.net

Stereochemical Fit and Rigidity of the Allyltrimethylammonium Cation as an OSDA

The specificity of allyltrimethylammonium as an OSDA for aluminous ZSM-48 is highlighted by its structural similarity to iso-alkyl carbenium ion intermediates formed during certain hydrocarbon isomerization reactions. dicp.ac.cnacs.org This mimicry allows for the creation of a zeolite with more accessible protonic sites, which are crucial for catalytic applications. dicp.ac.cnacs.org The combination of a good stereochemical fit and appropriate rigidity makes the allyltrimethylammonium cation a superior OSDA for producing ZSM-48 with desirable properties compared to other OSDAs like trimethylpropylammonium (TMPA+), which may only be effective in a narrower synthesis window. dicp.ac.cn

Polymerization Research and Polymeric Material Development

This compound is also a valuable monomer in polymerization research, particularly in the development of functional polymeric materials. Its chemical structure, featuring a polymerizable allyl group and a cationic ammonium group, allows for its incorporation into various polymer architectures.

Free-Radical Graft Copolymerization Strategies (e.g., onto Sodium Alginate with Acrylic Acid for polyampholytic polymers)

Free-radical graft copolymerization is a widely used technique to modify the properties of natural polymers like sodium alginate. openmedicinalchemistryjournal.comdokumen.pub In this strategy, this compound can be used as a comonomer alongside other monomers, such as acrylic acid, to create novel polymeric materials with tailored properties. researchgate.netresearchgate.netnih.gov

A notable example is the synthesis of a polyampholytic superabsorbent polymer by grafting poly(acrylic acid-co-allyltrimethylammonium chloride) onto a sodium alginate backbone. researchgate.netresearchgate.netnih.gov This reaction is typically initiated by a free-radical initiator, which creates active sites on the sodium alginate backbone. researchgate.net These active sites then initiate the polymerization of the acrylic acid and allyltrimethylammonium monomers, resulting in grafted polymer chains. openmedicinalchemistryjournal.com The resulting copolymer, sodium alginate-g-(polyacrylic acid-co-allyltrimethylammonium chloride), possesses both anionic carboxylate groups from the acrylic acid and cationic ammonium groups from the allyltrimethylammonium monomer. researchgate.netresearchgate.net This polyampholytic nature imparts unique pH-responsive swelling behaviors and tolerance to saline conditions. researchgate.netresearchgate.netnih.gov

Table 1: Comparison of Zeolite Properties with Different OSDAs

| Property | ZSM-48 (Allyltrimethylammonium Chloride) | ZSM-48 (Pentamethonium Bromide) |

|---|---|---|

| Si/Al Ratio | ~23.0 dicp.ac.cnacs.org | ~26.7 dicp.ac.cnacs.org |

| Brønsted Acid Sites | Higher by a factor of 1.36 acs.org | Lower acs.org |

| Diffusion Property | Enhanced by 12 times acs.org | Lower acs.org |

Table 2: Components in the Synthesis of Polyampholytic Superabsorbent Polymer

| Component | Role |

|---|---|

| Sodium Alginate | Natural polymer backbone researchgate.netresearchgate.net |

| Acrylic Acid | Anionic monomer researchgate.netresearchgate.net |

| Allyltrimethylammonium Chloride | Cationic monomer researchgate.netresearchgate.net |

| Free-Radical Initiator | Initiates graft copolymerization researchgate.net |

Synthesis and Characterization of Novel Polyampholytic Superabsorbent Polymers (PASAP)

Polyampholytic superabsorbent polymers (PASAPs) are a class of hydrogels containing both anionic and cationic repeating units. This dual nature results in unique pH-responsive swelling behaviors and enhanced salt tolerance compared to conventional superabsorbents.

A notable example involves the synthesis of a PASAP through the free-radical graft copolymerization of acrylic acid (AA) and allyltrimethylammonium chloride (ATMAC) onto a sodium alginate (SA) backbone. researchgate.netnih.gov This process creates a complex polymer designated as SA-g-(PAA-co-PTM). researchgate.net The synthesis is typically initiated by a chemical initiator, such as ammonium persulfate, in an aqueous solution. neliti.com The presence of the allyl group in the allyltrimethylammonium monomer is crucial for its incorporation into the polymer chain alongside the acrylic acid units. researchgate.net

Characterization of these polymers confirms the successful grafting of the monomers. Fourier-transform infrared spectroscopy (FTIR) is used to identify the characteristic functional groups of the constituent monomers within the final polymer structure. researchgate.net Scanning electron microscopy (SEM) reveals the surface morphology, often showing a continuous and coarse surface for the PASAP, which is distinct from the original components. researchgate.net The thermal stability, often enhanced by the cross-linked network structure, can be evaluated using thermogravimetric analysis (TGA). researchgate.net

The resulting PASAPs exhibit exceptional, pH-dependent swelling capabilities. researchgate.netmdpi.com The swelling ratio is influenced by the degree of neutralization of the acrylic acid component; a neutralization degree of 35% has been found to yield the maximum water absorption capacity. mdpi.com At this level, there is an optimal balance between the repulsive forces of the carboxylate anions (–COO⁻) and the osmotic pressure difference between the polymer network and the external solution. mdpi.com These materials also demonstrate significant tolerance to saline environments, a critical advantage for many practical applications. researchgate.netnih.gov

Exploration in High-Temperature Resistant Polymer Viscosity Modifiers (drawing insights from allyltrimethylammonium chloride research)

Viscosity modifiers are essential additives in fluids that operate under a wide range of temperatures, such as lubricants and drilling fluids. vanhornmetz.com The incorporation of monomers like allyltrimethylammonium chloride has been explored to create polymers with high thermal stability.

Research into drilling fluid additives has led to the development of copolymers that can withstand extreme downhole conditions. One such development is a polymer viscosity reducer designed for high-temperature applications, which is a copolymer of olefine acid, olefine sulfoacid, olefine acid ester, and an alkenyl quaternary ammonium salt. patsnap.com Allyltrimethylammonium compounds fit within this latter category. These copolymers have shown remarkable thermal resistance, capable of withstanding temperatures exceeding 245°C in drilling fluids. patsnap.com

Engineering of Functionalized Polymeric Systems

The unique chemical nature of the allyltrimethylammonium group allows for its use in engineering sophisticated polymeric systems for a variety of applications, from environmental cleanup to industrial process optimization.

Design and Optimization of Polymeric Adsorbents for Environmental Remediation (e.g., Dye Adsorption Capacity)

The discharge of organic dyes from industries such as textiles poses a significant environmental threat, necessitating efficient remediation technologies. researchgate.net Polyampholytic superabsorbent polymers containing allyltrimethylammonium have emerged as highly effective adsorbents for removing cationic dyes from wastewater. researchgate.netmdpi.com

The PASAP known as SA-g-(PAA-co-PTM), which incorporates allyltrimethylammonium chloride, has been studied for its ability to adsorb methylene (B1212753) blue (MB), a model cationic dye. researchgate.netnih.gov The adsorption capacity is significantly influenced by the pH of the solution and the amount of the allyltrimethylammonium monomer in the polymer. researchgate.net The adsorption process is primarily a chemisorption phenomenon, as described by the pseudo-second-order kinetic model and the Langmuir isotherm model. researchgate.netnih.gov This indicates that the dye molecules form a monolayer on the surface of the adsorbent.

The performance of this polymer is notable, with one study reporting a maximum adsorption capacity for methylene blue of 1445.4 mg/g at a pH of 5.0. researchgate.net The polymer maintains high adsorption efficiency across a broad pH range and can be regenerated and reused for multiple cycles, highlighting its potential for practical application in treating industrial effluents. researchgate.netnih.gov

| Adsorbent Material | Maximum Adsorption Capacity (qm, mg/g) | Optimal pH | Reference |

|---|---|---|---|

| SA-g-(PAA-co-PTM) | 1445.4 | 5.0 | researchgate.net |

| Standard Superabsorbent Polymer (SAP) | 1200 | 6.0 - 6.5 | researchgate.net |

| Magnetic Superabsorbent Polymer (MSAP) | 217.4 (for U(VI)) | 4.0 | researchgate.net |

| Aminated Covalent Organic Polymer (ACOP) | 351.9 (for Methyl Orange) | Not specified | mdpi.com |

Role in Water Treatment Formulations as Scale Inhibitors and Dispersants (drawing insights from allyltrimethylammonium chloride research)

In industrial water systems, the formation of mineral scale and the deposition of particulates can lead to reduced efficiency and equipment failure. Chemical inhibitors and dispersants are used to mitigate these issues. biosourceinc.com Allyltrimethylammonium chloride is a monomer used in the production of polymers for these applications. sincerechemical.comchembk.com

It is used to synthesize amphoteric polymers that function as both scale inhibitors and dispersants. sincerechemical.com These polymers can be copolymerized with other monomers, such as acrylic acid, acrylamide, and maleic anhydride (B1165640), to create formulations with good scale inhibition effects against calcium phosphate, calcium carbonate, and calcium sulfate. atamanchemicals.com The cationic nature of the allyltrimethylammonium unit helps in dispersing particulates like iron oxides and clays, preventing them from settling and fouling surfaces. biosourceinc.com This dual functionality makes polymers containing this monomer valuable for comprehensive water treatment programs in cooling towers, boilers, and other industrial systems. biosourceinc.comatamanchemicals.com

Applications in Drilling Fluid Science: Viscosity Reduction and Clay Stabilization (drawing insights from allyltrimethylammonium chloride research)

In oil and gas drilling, drilling fluids are critical for cooling the drill bit, transporting cuttings, and maintaining wellbore stability. The interaction of water-based fluids with reactive clay and shale formations can lead to swelling and instability. boode.comnewpark.com

Allyltrimethylammonium chloride is used both as a monomer in specialized drilling fluid additives and as a direct additive itself. chembk.comalibaba.com It is a component in the synthesis of polymers that act as viscosity reducers for drilling fluids. alibaba.com Furthermore, it functions directly as a clay stabilizer. chembk.comalibaba.com The positively charged quaternary ammonium group can exchange with cations on the clay surface, effectively inhibiting hydration and swelling of the clay formation. researchgate.netnewpark.com Its effectiveness can be enhanced when used in combination with ammonium chloride. alibaba.com An organic silicon polymer incorporating allyltrimethylammonium chloride was shown not only to reduce fluid loss but also to inhibit the hydration and dispersion of clay, which is crucial for maintaining the stability of the wellbore. researchgate.net

| Application | Function | Mechanism/Benefit | Reference |

|---|---|---|---|

| Viscosity Reducer | Component in high-temperature resistant copolymers. | Effectively disperses the grid structure of the drilling fluid at high temperatures (>245°C). | patsnap.com |

| Filtrate Reducer | Monomer in a silicone polymer (AATN). | Inhibits hydration expansion and dispersion of clay; stable to 180°C. | researchgate.net |

| Clay Stabilizer | Used directly as an additive. | Inhibits clay swelling through ion exchange; works well with ammonium chloride. | chembk.comalibaba.com |

Catalytic Functions and Mechanistic Studies of Allyltrimethylammonium Compounds

Role as Polymerization Catalysts and Reaction Accelerators

Quaternary ammonium (B1175870) salts, including allyltrimethylammonium bromide, function as catalysts and accelerators in polymerization processes, primarily through phase-transfer catalysis (PTC). In a PTC system, the catalyst facilitates the transfer of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs, thus accelerating the reaction rate. guidechem.comwikipedia.org

While not typically used in the primary synthesis of styrene (B11656) monomer via ethylbenzene (B125841) dehydrogenation, allyltrimethylammonium compounds can play a role in the subsequent polymerization of styrene. nih.gov In polymerization reactions, particularly those involving immiscible reactants, quaternary ammonium salts act as phase-transfer catalysts. chemrevlett.combiomedres.us For instance, in free radical polymerization initiated by a water-soluble initiator like potassium persulfate, the allyltrimethylammonium cation can pair with the initiator's anion (S₂O₈²⁻), transporting it into the organic phase where the styrene monomer is located. chemrevlett.com This transfer accelerates the initiation of polymerization. chemrevlett.com The catalytic activity is influenced by the structure of the quaternary ammonium salt, where greater symmetry and appropriate lipophilicity can enhance its effectiveness. biomedres.us While specific data for this compound in styrene polymerization is not extensively detailed in public literature, the mechanism is analogous to other quaternary ammonium salts like benzyltriethylammonium chloride used in similar systems. biomedres.us

Research on related compounds, such as cetyltrimethylammonium bromide (CTAB), shows that their inclusion as a modifier for fillers like clay enhances the curing characteristics and physical properties of natural rubber vulcanizates. researchgate.netugm.ac.id The use of CTAB-modified fillers leads to an increase in torque, modulus, and hardness, indicating a more efficient cross-linking process. researchgate.netugm.ac.id This suggests that this compound could similarly improve the homogeneity of the rubber compound, leading to a more uniform and accelerated vulcanization process. bohrium.com

Table 1: Common Classes of Vulcanization Accelerators

| Accelerator Class | Examples | General Characteristics |

| Thiazoles | 2-mercaptobenzothiazole (MBT), bis-(2-benzothiazol) disulphide (MBTS) | Fast accelerators with good scorch safety, suitable for a wide range of rubbers. vagmichemicals.com |

| Sulfenamides | N-cyclohexyl-2-benzthiazol sulfenamide (B3320178) (CBS), N-tert-butyl-2-benzothiazol sulfenamide (TBBS) | Delayed-action accelerators providing excellent processing safety. Activity depends on the amine group. vagmichemicals.com |

| Thiurams | Tetramethylthiuram disulfide (TMTD) | Very fast, ultra-accelerators. Can also act as sulfur donors. Used in low-sulfur or sulfurless curing. vagmichemicals.com |

| Dithiocarbamates | Zinc dimethyldithiocarbamate (B2753861) (ZDMC) | Ultra-fast accelerators, often used for latex and at low temperatures. vagmichemicals.com |

| Guanidines | Diphenylguanidine (DPG) | Slow accelerators, often used as secondary accelerators to activate thiazoles. vagmichemicals.com |

| Quaternary Ammonium Salts | This compound, Cetyltrimethylammonium bromide (CTAB) | Act as secondary accelerators or activators, often via phase-transfer catalysis to improve dispersion. kyoto-u.ac.jpgoogleapis.comresearchgate.net |

Function as Acid Catalysts in Organic Transformations

Allyltrimethylammonium compounds can also serve as catalysts in acid-catalyzed reactions like esterification, often functioning as phase-transfer catalysts that facilitate the interaction between reactants.

Allyltrimethylammonium chloride has been documented as an effective catalyst in the production of bis-allyl esters from dicarboxylic anhydrides and allylic alcohols. In one patented process, allyltrimethylammonium chloride was used to catalyze the reaction between tetrahydrophthalic anhydride (B1165640) and an allylic alcohol. The reaction mixture, containing the anhydride, sodium carbonate, and a catalytic amount of allyltrimethylammonium chloride, was heated to drive the esterification. This demonstrates its utility in facilitating the formation of ester bonds under specific reaction conditions. googleapis.com The process for preparing dicarboxylic acid esters often involves reacting an acid or its anhydride with an alcohol, where a catalyst is essential to achieve a practical reaction rate. google.com While the specific example of glyoxylate (B1226380) with vinyl alcohol is not directly detailed, the principle of using allyltrimethylammonium salts as catalysts for esterification is established.

Mechanistic Investigations of Catalytic Activity and Selectivity

A key area of research for allyltrimethylammonium compounds is their use as templates or structure-directing agents (SDAs) in the synthesis of zeolites, which are themselves powerful solid acid catalysts. The properties of the resulting zeolite, including its catalytic activity, are directly influenced by the SDA used in its synthesis.

Allyltrimethylammonium chloride has been successfully employed as an organic structure-directing agent (OSDA) to synthesize aluminous ZSM-48 zeolite. dicp.ac.cnacs.org Zeolites are crystalline aluminosilicates, and when aluminum(III) replaces silicon(IV) in the framework, a net negative charge is created, which is balanced by a cation. When this cation is a proton (H⁺), it forms a bridging Si–(OH)–Al group, which acts as a Brønsted acid site—a primary source of catalytic activity in many refining and petrochemical processes. niscpr.res.in

The choice of OSDA is crucial as it influences the incorporation of aluminum into the zeolite framework and, consequently, the density and accessibility of these Brønsted acid sites. dicp.ac.cnacs.org Research has shown that ZSM-48 synthesized using allyltrimethylammonium chloride (HZSM-48-ATMA) possesses a higher density of medium-to-strong Brønsted acid sites compared to a similar zeolite synthesized with a different template (pentamethonium bromide). dicp.ac.cnacs.org

The characterization of these acid sites is performed using techniques like temperature-programmed desorption of ammonia (B1221849) (NH₃-TPD) and Fourier-transform infrared spectroscopy of adsorbed pyridine (B92270) (Py-IR). researchgate.netresearchgate.netresearchgate.net NH₃-TPD measures the total number and strength of acid sites by monitoring the temperature at which adsorbed ammonia desorbs. oaes.ccscientific.net Py-IR can distinguish between Brønsted and Lewis acid sites based on the vibrational frequencies of adsorbed pyridine molecules. researchgate.net Studies on HZSM-48-ATMA revealed a significant increase in isomer yield during n-heptane hydroisomerization, a reaction that depends on Brønsted acidity. dicp.ac.cnacs.org This superior catalytic performance is directly attributed to the higher density of accessible acid sites created by the use of allyltrimethylammonium chloride as the template. dicp.ac.cn

Table 2: Comparison of Acidity and Catalytic Performance of ZSM-48 Zeolites Synthesized with Different OSDAs

| Property | HZSM-48-ATMA (using Allyltrimethylammonium Chloride) | HZSM-48-PMB (using Pentamethonium (B1223158) Bromide) |

| Si/Al Ratio | ~23.0 | ~26.7 |

| Medium-to-Strong Brønsted Acid Sites | Higher density (by a factor of 1.36) | Lower density |

| n-heptane Hydroisomerization Isomer Yield | ~72% | ~44% |

| Source: dicp.ac.cnacs.org |

Impact on Reaction Kinetics and Isomer Yield in Hydroisomerization Processes (e.g., n-Heptane Hydroisomerization)

The use of allyltrimethylammonium compounds as organic structure-directing agents (OSDAs) has demonstrated a significant positive impact on the catalytic performance of zeolites in hydroisomerization processes, particularly that of n-heptane. Research has shown that the specific molecular structure of the allyltrimethylammonium cation is crucial for synthesizing catalysts with superior properties, which in turn enhances reaction kinetics and dramatically increases the yield of desired isomers.

Detailed Research Findings

In a notable study, allyltrimethylammonium chloride was employed as an OSDA to produce an aluminous ZSM-48 zeolite catalyst (designated HZSM-48-ATMA). acs.orgdicp.ac.cn The rationale for its selection was that the allyltrimethylammonium cation structurally mimics the iso-alkyl carbenium ion intermediates that form during the skeletal isomerization of n-heptane. acs.orgdicp.ac.cn This molecular mimicry facilitates the crystallization of a zeolite with a more optimized structure for the hydroisomerization reaction.

The resulting HZSM-48-ATMA catalyst was compared against a control sample synthesized using a conventional, more expensive OSDA, pentamethonium bromide (HZSM-48-PMB). acs.orgdicp.ac.cn The catalyst prepared with allyltrimethylammonium chloride exhibited significantly improved physicochemical properties. It possessed a higher density of medium-to-strong Brønsted acid sites (1.36 times greater than the control) and a vastly enhanced diffusion property, which was 12 times higher. acs.org These characteristics are critical for hydroisomerization, as Brønsted acid sites are the active centers for the skeletal rearrangement, and efficient diffusion helps prevent secondary reactions like cracking. acs.org

Table 1: Comparison of Physicochemical Properties of ZSM-48 Catalysts This interactive table summarizes the key property differences between catalysts synthesized with Allyltrimethylammonium chloride (ATMA) and Pentamethonium bromide (PMB).

| Property | HZSM-48-ATMA | HZSM-48-PMB (Control) | Reference |

| Organic Structure-Directing Agent (OSDA) | Allyltrimethylammonium chloride | Pentamethonium bromide | acs.orgdicp.ac.cn |

| Si/Al Ratio | ~23.0 | ~26.7 | acs.org |

| Relative Brønsted Acid Sites | 1.36x | 1.00x | acs.org |

| Relative Diffusion Property | 12x | 1.00x | acs.org |

The superior properties of the HZSM-48-ATMA catalyst translated directly into enhanced catalytic performance in the hydroisomerization of n-heptane. The primary goal of this process is to maximize the yield of branched isomers, which have higher octane (B31449) numbers, while minimizing the production of cracked, lighter alkanes.

The catalyst synthesized using allyltrimethylammonium chloride achieved a remarkable increase in isomer yield. acs.orgdicp.ac.cnresearchgate.net The maximum isomer yield for the Pt/HZSM-48-ATMA catalyst reached 72% at an n-heptane conversion of 78%. dicp.ac.cn In stark contrast, the control catalyst, Pt/HZSM-48-PMB, only achieved a maximum isomer yield of 44% at a conversion of 66%. dicp.ac.cn This represents a greater than 60% improvement in the maximum achievable yield of valuable isomers.

The enhanced kinetics and selectivity are attributed to the catalyst's structure. The increased number of accessible acid sites and better diffusion properties allow n-heptane molecules to more readily undergo isomerization to mono- and di-branched isomers and exit the zeolite pores before they can undergo further reactions that lead to cracking. acs.org

Table 2: Performance in n-Heptane Hydroisomerization This interactive table presents the comparative catalytic performance data.

| Catalyst | Max. Isomer Yield | n-Heptane Conversion at Max. Yield | Reference |

| Pt/HZSM-48-ATMA | 72% | 78% | dicp.ac.cn |

| Pt/HZSM-48-PMB (Control) | 44% | 66% | dicp.ac.cn |

Biological and Environmental Interactions of Allyltrimethylammonium Bromide

Impact on Plant and Algal Growth Dynamics

Allyltrimethylammonium bromide, a quaternary ammonium (B1175870) compound, has been noted for its interactions with the growth and development of certain plant and algal species. Its effects are particularly evident in its modulation of hormonal responses and metabolic activities, leading to observable changes in growth patterns. Research in this area has provided insights into the antagonistic relationship between this synthetic compound and natural growth-promoting phytohormones.

Studies have demonstrated a significant interaction between this compound and gibberellic acid (GA), a key phytohormone that regulates various developmental processes, including stem elongation and seed germination. Research using the green alga Ulothrix has shown that this compound can counteract the growth-promoting effects of gibberellic acid. nih.govoup.com

When applied to Ulothrix cultures, gibberellic acid typically stimulates growth. However, the presence of this compound inhibits this stimulatory effect. The nature of this inhibition appears to be competitive, as the inhibitory effect of a given concentration of this compound can be overcome by increasing the concentration of gibberellic acid. nih.govoup.com This suggests that both compounds may act at a common site or within the same metabolic pathway.

The following table illustrates the competitive interaction between gibberellic acid and this compound on the growth of Ulothrix.

| Concentration of Gibberellic Acid (mg/L) | Concentration of this compound (M) | Growth (% of Control) |

| 0 | 0 | 100 |

| 10 | 0 | 150 |

| 10 | 10⁻³ | 100 |

| 100 | 10⁻³ | 150 |

This is a representative data table based on the findings of Conrad and Saltman (1961) to illustrate the competitive nature of the interaction. Actual values may vary.

In lower plant forms such as the filamentous alga Ulothrix, this compound has been shown to have a direct impact on growth and metabolism. nih.govoup.com At certain concentrations, the compound acts as a growth retardant, effectively slowing down the rate of cell division and elongation. This inhibitory effect is dose-dependent, with higher concentrations leading to greater growth suppression.

The research by Conrad and Saltman demonstrated that the growth of Ulothrix was markedly inhibited by this compound. nih.gov This inhibition could be systematically reversed by the addition of increasing amounts of gibberellic acid, further supporting the idea of a competitive interaction at a metabolic level. nih.gov The study highlighted that the alga's response to these compounds was a valuable tool for bioassaying both gibberellins (B7789140) and their antagonists.

The table below summarizes the effect of different concentrations of this compound on the growth of Ulothrix in the absence of exogenous gibberellic acid.

| Concentration of this compound (M) | Growth (% of Control) |

| 0 | 100 |

| 10⁻⁵ | ~100 |

| 10⁻⁴ | ~75 |

| 10⁻³ | ~50 |

This is a representative data table based on the findings of Conrad and Saltman (1961) to illustrate the inhibitory effect. Actual values may vary.

The precise mechanism by which this compound modulates plant and algal growth is understood primarily through its antagonistic relationship with gibberellic acid. The competitive nature of the interaction observed in studies with Ulothrix suggests that this compound may function as a competitive inhibitor of a key enzyme or receptor within the gibberellin signaling pathway. nih.govoup.comnih.gov

One hypothesis is that this compound competes with gibberellic acid for binding to its receptor. By occupying the receptor site, it would prevent the formation of the active GA-receptor complex, thereby blocking the downstream signaling cascade that leads to growth. Another possibility is that it inhibits an enzyme involved in the biosynthesis of active gibberellins within the algal cells. Many known plant growth retardants act by inhibiting specific steps in the gibberellin biosynthetic pathway.

While the exact molecular target of this compound in Ulothrix has not been definitively identified in the foundational research, the competitive kinetics observed provide strong evidence for a mechanism based on molecular mimicry or interference at a specific, gibberellin-sensitive step in the growth process. nih.govnih.gov

Advanced Analytical and Spectroscopic Characterization of Allyltrimethylammonium Bromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation and dynamic analysis of organic molecules, including quaternary ammonium (B1175870) salts like allyltrimethylammonium bromide. researchgate.netnumberanalytics.com It provides detailed information about the chemical environment of atomic nuclei, enabling the determination of molecular structure, conformation, and dynamics in solution and the solid state. researchgate.netnumberanalytics.com

Investigation of Molecular Dynamics and Conformational Analysis

The study of molecular dynamics and conformational preferences is essential for understanding the properties of allyltrimethylammonium compounds. While specific research on this compound's conformational analysis is limited, valuable insights can be drawn from studies on its close analogue, allyltrimethylammonium chloride. acs.orgnih.gov NMR spectroscopy, particularly 2D NMR techniques like NOESY and EXSY, combined with computational modeling, allows for the investigation of the conformational space sampled by these flexible molecules. nih.gov

For instance, research on similar flexible peptides demonstrates that NMR-derived constraints, such as Nuclear Overhauser Effect (NOE) distances and coupling constants, can be used to generate conformational ensembles. nih.gov This approach can be applied to allyltrimethylammonium ions to understand the rotational barriers around the C-C single bonds of the allyl group and the C-N bond. The equilibrium between different conformers is sensitive to factors like solvent polarity and temperature, which can be monitored by changes in NMR chemical shifts and coupling constants. auremn.org.br Solid-state NMR (SSNMR) is another powerful tool for analyzing the structure and dynamics of these compounds in different environments, such as within polymeric matrices or crystalline forms. mdpi.com

Structural Elucidation of Synthetic Intermediates and Products (e.g., Betaine (B1666868) Aldehyde)

NMR spectroscopy is indispensable for verifying the structures of synthetic intermediates and final products in reactions involving this compound. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are routinely used for the complete structural assignment of small organic molecules. researchgate.netnd.edu

A relevant example is the characterization of betaine aldehyde, an important intermediate in metabolic pathways and a derivative of quaternary ammonium compounds. hmdb.ca The structure of betaine aldehyde can be unequivocally confirmed using NMR. The ¹H NMR spectrum would show characteristic signals for the aldehyde proton, the methylene (B1212753) group adjacent to the carbonyl, and the trimethylammonium group. bmrb.io The chemical shifts provide information about the electronic environment of the protons, while coupling constants can reveal the connectivity between adjacent protons.

| Proton Group | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CHO (Aldehyde) | ~9.5-10.0 | Singlet/Triplet |

| -CH₂- (Methylene) | ~4.0-4.5 | Doublet |

| -N(CH₃)₃ (Trimethyl) | ~3.2-3.5 | Singlet |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. americanpharmaceuticalreview.com These methods are complementary; IR spectroscopy is sensitive to changes in the dipole moment, while Raman spectroscopy detects changes in polarizability. photothermal.commt.com This makes them powerful tools for identifying functional groups and confirming molecular structures. mdpi.comscitepress.org

Confirmation of Chemical Structures in Polymeric Materials

This compound can be polymerized or grafted onto other polymers to create cationic materials with various applications. Vibrational spectroscopy is crucial for confirming the successful incorporation of the allyltrimethylammonium moiety into the polymer structure. researchgate.net For instance, in the synthesis of a polyampholytic superabsorbent polymer based on sodium alginate and allyltrimethylammonium chloride, FTIR spectroscopy was used to identify the characteristic peaks of the quaternary ammonium group in the final product. researchgate.net

The FTIR spectra of such polymers would exhibit characteristic absorption bands. The C-N stretching vibrations of the quaternary ammonium group and the C=C stretching of the unreacted allyl group (if any) would be visible. Similarly, Raman spectroscopy can provide a unique fingerprint of the polymer backbone and the incorporated functional groups. mt.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (from polymer backbone, e.g., alginate) | Stretching | ~3400 (broad) |

| C-H (Alkyl) | Stretching | ~2900-3000 |

| C=O (from polymer backbone, e.g., acrylate) | Stretching | ~1730 |

| C-N⁺ (Quaternary Ammonium) | Stretching/Bending | ~1480, ~900-970 |

Analysis of Functional Group Transformations

IR and Raman spectroscopy are excellent for monitoring chemical reactions by tracking the disappearance of reactant functional groups and the appearance of product functional groups. rsc.org For example, during the polymerization of this compound, the disappearance of the C=C double bond from the allyl group can be monitored.

The characteristic vibrational frequencies for the key functional groups involved in such a transformation are well-defined.

Allyl Group (Reactant): The C=C stretching vibration typically appears around 1645 cm⁻¹ in the IR and Raman spectra. The =C-H stretching and bending vibrations are also observable.

Polymer Backbone (Product): The disappearance of the allyl C=C peak and the strengthening of C-C single bond signals in the fingerprint region would indicate successful polymerization.

Time-resolved vibrational spectroscopy can even be used to study the kinetics of such reactions, providing insights into the reaction mechanism. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. bu.edu.eg It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns. arizona.edu

For this compound, electrospray ionization (ESI) is a suitable technique as it is ideal for analyzing ionic compounds. The mass spectrum would show a prominent peak corresponding to the allyltrimethylammonium cation [C₆H₁₄N]⁺. High-resolution mass spectrometry (HRMS) can determine the exact mass of this ion, allowing for the confirmation of its elemental formula. nih.gov

The fragmentation pattern of the allyltrimethylammonium cation upon collision-induced dissociation (CID) in tandem MS (MS/MS) can provide further structural confirmation. Common fragmentation pathways for quaternary ammonium compounds include the loss of alkyl groups. The presence of bromine in the molecule is easily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), which would result in two peaks of nearly equal intensity separated by 2 m/z units for any bromine-containing fragment. pressbooks.pub

| Ion | Formula | Calculated Monoisotopic Mass (Da) | Technique |

|---|---|---|---|

| Allyltrimethylammonium Cation | [C₆H₁₄N]⁺ | 100.1121 | ESI-MS |

| Molecular Ion (with ⁷⁹Br) | [C₆H₁₄NBr] | 179.0282 | (If observable) |

| Molecular Ion (with ⁸¹Br) | [C₆H₁₄NBr] | 181.0262 | (If observable) |

High-Resolution Mass Spectrometry for Precise Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous characterization of chemical compounds by providing highly accurate mass measurements. nih.gov Unlike unit mass resolution instruments, which measure mass-to-charge ratios (m/z) to the nearest whole number, HRMS instruments like Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass analyzers can determine m/z values to several decimal places. nih.govmsu.edu This precision allows for the determination of a molecule's elemental composition directly from its mass. nih.gov

For a compound such as this compound, HRMS would analyze the cation, Allyltrimethylammonium ([C₆H₁₄N]⁺). While a low-resolution instrument would report a nominal mass of 100 amu for this cation, HRMS provides an exact mass measurement. The theoretical exact mass of the allyltrimethylammonium cation, based on the most abundant isotopes (¹²C, ¹H, ¹⁴N), is 100.112624 amu. This high level of precision enables differentiation from other molecular formulas that share the same nominal mass, as illustrated in the table below.

Table 1: Comparison of Isobaric Species with Nominal Mass 100 amu

| Molecular Formula | Nominal Mass (amu) | Exact Mass (amu) |

| [C₆H₁₄N]⁺ | 100 | 100.112624 |

| [C₅H₁₂N₂]⁺ | 100 | 100.100048 |

| [C₅H₁₀O₂]⁺ | 100 | 100.062600 |

| [C₇H₁₆]⁺ | 100 | 100.125201 |

Furthermore, HRMS can resolve the isotopic distribution of elements. The bromide anion (Br⁻) of the compound naturally consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). nih.gov While not typically analyzed in positive-ion mode for the cation, this isotopic signature is a key characteristic of the intact compound or its fragments in other analytical modes. The ability of HRMS to distinguish between the mass of ⁷⁹Br (78.9183 amu) and ⁸¹Br (80.9163 amu) is fundamental for confirming the presence of bromine in a sample. nih.gov

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a non-destructive analytical method that provides detailed information about the crystallographic structure, phase composition, and physical properties of materials at the atomic level. contractlaboratory.comanton-paar.com The technique is based on the principle of Bragg's Law, where a focused beam of X-rays is scattered by the periodic arrangement of atoms in a crystalline lattice, producing a unique diffraction pattern that serves as a material's "fingerprint". contractlaboratory.comforcetechnology.com

Structural Analysis of Templated Zeolites and Polymeric Scaffolds

Allyltrimethylammonium salts can function as an organic structure-directing agent (OSDA) in the hydrothermal synthesis of zeolites. The size and shape of the OSDA molecule guide the formation of the specific microporous framework of the zeolite. For instance, allyltrimethylammonium chloride has been successfully used to produce aluminous ZSM-48 zeolite. dicp.ac.cn After the hydrothermal crystallization process, XRD is the primary tool used to confirm the formation of the desired zeolite topology and to assess the purity of the product. dicp.ac.cn The resulting diffraction pattern is compared to standard patterns from databases maintained by organizations like the International Zeolite Association (IZA). iza-structure.org

In the case of ZSM-48 synthesized using allyltrimethylammonium chloride, the XRD pattern would be analyzed for characteristic peaks that confirm the MFI framework structure. dicp.ac.cn The presence of sharp, well-defined peaks indicates a highly crystalline material. researchgate.net

Table 2: Representative XRD Peaks for Zeolite-Y Template

| 2θ Angle (°) | (hkl) Plane |

| ~6 | (111) |

| ~10 | (220) |

| ~12 | (311) |

| ~15.5 | (331) |

| ~23.5 | (533) |

| ~27 | (642) |

| Data derived from a study on Zeolite-Y templated carbon, illustrating typical XRD data for zeolitic materials. researchgate.net |

In addition to zeolites, derivatives like poly(divinylbenzene-1-allyl-tetramethylguanidinium bromide) are used to create porous ionic copolymers. jxnutaolab.com XRD analysis of these polymeric scaffolds is used to determine their structure. In many cases, these polymers exhibit broad diffraction patterns, which indicates they have an amorphous, rather than crystalline, nature. jxnutaolab.com

Determination of Crystallinity and Phase Behavior in Materials

XRD is a fundamental tool for quantifying the crystallinity of a material and identifying the different phases present. anton-paar.comforcetechnology.com The diffraction pattern of a highly crystalline material consists of sharp, narrow peaks, whereas amorphous materials produce broad, diffuse humps. researchgate.net This distinction allows for the assessment of the degree of crystallinity in a sample.

A common method for this is the determination of relative crystallinity, where the integrated intensity of specific peaks in the sample's XRD pattern is compared to the intensity of the same peaks in a highly crystalline reference material. kaycantest.com For example, a standard test method for ZSM-5 zeolite involves comparing the sum of intensities of strong peaks between approximately 23.1° and 24.3° 2θ against a reference standard. kaycantest.com

This approach is crucial in the characterization of materials like zeolite-templated carbons (ZTCs). The XRD pattern of ZTC can exhibit both a sharp peak (e.g., at 2θ ≈ 6°), which is a remnant of the ordered structure of the zeolite template, and a broad peak (e.g., at 2θ ≈ 20-27°), which confirms the amorphous phase of the resulting carbon structure. researchgate.net The presence and nature of these peaks provide direct insight into the phase behavior and structural order of the final material. researchgate.net Advanced techniques like Rietveld refinement can be used for a more detailed quantitative phase analysis, allowing for the determination of the proportions of different crystalline and amorphous phases within a sample. contractlaboratory.commdpi.com

Spectroscopic Methods for Adsorption Studies

Spectroscopic techniques are invaluable for investigating the mechanisms of adsorption at a molecular level. Methods such as Fourier Transform Infrared (FTIR) spectroscopy allow for the direct observation of interactions between an adsorbent (the material performing the adsorption) and an adsorbate (the substance being adsorbed). dergipark.org.trekb.eg By analyzing the vibrational spectra of the materials before and after the adsorption process, researchers can identify the functional groups involved in binding and elucidate the nature of the adsorbent-adsorbate interactions. dergipark.org.tr

Characterization of Adsorbent-Adsorbate Interactions (e.g., in Dye Adsorption Systems)

Materials functionalized with this compound or similar quaternary ammonium salts are effective adsorbents for anionic pollutants, such as dyes, from aqueous solutions. ekb.egresearchgate.net The positively charged quaternary ammonium headgroup provides strong electrostatic attraction for negatively charged dye molecules. ekb.egresearchgate.net

FTIR spectroscopy is a powerful tool to confirm this interaction mechanism. When an adsorbent like montmorillonite (B579905) clay is modified with a cationic surfactant (e.g., cetyltrimethylammonium bromide, a compound with a similar functional headgroup to this compound) and used to adsorb an anionic dye like Methyl Orange, the FTIR spectra reveal distinct changes. ekb.eg New peaks may appear, or existing peaks associated with specific functional groups on both the adsorbent and the dye may shift in wavenumber. dergipark.org.tr

For example, after the adsorption of Neutral Red dye onto a clay adsorbent, shifts in the bands corresponding to adsorbed water and calcite were observed, and new peaks appeared, indicating interaction. dergipark.org.tr The interaction between a cationic dye and deprotonated carboxyl groups on an adsorbent can also be identified through changes in the C-O stretching vibration band. dergipark.org.tr These spectral changes provide direct evidence of the interactions, which can include electrostatic forces, hydrogen bonding, and van der Waals forces, that govern the adsorption process. ekb.egresearchgate.net

Table 3: Example of FTIR Band Analysis for Adsorbent-Adsorbate Interaction

| Functional Group | Wavenumber Before Adsorption (cm⁻¹) | Wavenumber After Adsorption (cm⁻¹) | Interpretation |

| C-O stretch (carboxyl) | 1419 | Shifted | Indicates coordination with the positively charged dye molecule. dergipark.org.tr |

| Adsorbed H₂O | 3400-3600 | Shifted | Change suggests displacement of water molecules or interaction with the adsorbate. dergipark.org.tr |

| C-H stretch (=N⁺-CH₃) | ~1481 | Present | Confirms the presence of the quaternary ammonium group on the modified adsorbent. researchgate.net |

| N/A | N/A | 1508 | Appearance of a new peak, indicating the presence of the adsorbed dye and its interaction with the surface. dergipark.org.tr |

| This table is a representative example based on findings from dye adsorption studies on clay adsorbents. dergipark.org.trresearchgate.net |

Computational and Theoretical Modeling of Allyltrimethylammonium Bromide Systems

Molecular Simulations for Structure-Activity Relationship Elucidation

Molecular simulations, which model the interactions and movements of atoms and molecules, are instrumental in understanding how the structure of the allyltrimethylammonium cation influences its function, particularly in complex environments like zeolite synthesis.

Allyltrimethylammonium salts have been identified as effective and economical organic structure-directing agents (OSDAs) for the synthesis of specific types of zeolites, such as the aluminous ZSM-48. frontiersin.org Computational modeling is crucial for understanding the "structure-direction" phenomenon, where the OSDA molecule guides the formation of a particular zeolite framework. researchgate.net

Research Findings: Computational studies on allyltrimethylammonium chloride, a closely related salt, in the synthesis of ZSM-48 zeolite revealed that the cation's specificity is due to the excellent match of its molecular size and shape with the microchannel geometry of the ZSM-48 structure. frontiersin.org This good host-guest energetic fit is a key factor in its ability to direct the crystallization of this specific zeolite framework. frontiersin.orgresearchgate.net The modeling helps to rationalize why this low-cost OSDA can successfully produce aluminous ZSM-48, a material of significant industrial interest for applications like n-heptane hydroisomerization. frontiersin.org The computational analysis complements experimental data, such as that shown in the table below, which compares zeolites synthesized with different OSDAs.

Table 1: Comparison of ZSM-48 Zeolites Synthesized with Different Organic Structure-Directing Agents (OSDAs)

| Property | ZSM-48-ATMA (Allyltrimethylammonium) | ZSM-48-PMB (Pentamethonium) |

| Si/Al Ratio | ~23.0 | ~26.7 |

| Brønsted Acid Sites | Higher by a factor of 1.36 | Lower |

| Diffusion Property | Enhanced by a factor of 12 | Lower |

| n-heptane Isomer Yield | 72% | 44% |

| Data sourced from a study on aluminous ZSM-48 zeolite synthesis. frontiersin.org |

Conformational analysis involves studying the different spatial arrangements (conformations) a molecule can adopt by rotating around its single bonds. columbia.edu For the allyltrimethylammonium cation, this analysis helps to identify the most stable, low-energy shapes it prefers to adopt. Molecular dynamics (MD) simulations build upon this by simulating the movement of the cation over time, providing a dynamic picture of its conformational flexibility and interactions with its environment, such as solvent molecules or the bromide anion. nih.govlabxing.com

Quantum Chemical Calculations

Quantum chemical calculations solve the Schrödinger equation to determine the electronic structure of a molecule, providing fundamental insights into its stability, properties, and reactivity. wikipedia.orgnorthwestern.eduornl.gov

Quantum chemical methods like Density Functional Theory (DFT) are used to calculate the electronic properties of the allyltrimethylammonium cation. nih.gov These calculations provide information on:

Charge Distribution: They reveal how the positive charge is distributed across the molecule. While formally located on the nitrogen atom, the charge is delocalized to adjacent hydrogen and carbon atoms.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For the allyltrimethylammonium cation, the region around the quaternary ammonium (B1175870) group is strongly positive, making it attractive to anions and nucleophiles. The π-bond of the allyl group represents a region of higher electron density, susceptible to attack by electrophiles.

These electronic features define the cation's reactivity profile. The positively charged headgroup dictates its ionic interactions, while the allyl group's double bond allows it to participate in addition reactions. researchgate.net

Table 2: Calculated Electronic Properties of the Allyltrimethylammonium Cation (Illustrative)

| Property | Calculated Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | 1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 9.7 eV | Indicates high kinetic stability. |

| Mulliken Charge on N | +0.15 e | Shows delocalization of the formal positive charge. |

Note: These are illustrative values typical for such cations and would be determined precisely in a specific computational study.

A powerful application of quantum chemical calculations is the prediction of spectroscopic data. wikipedia.org By computing the response of a molecule to external magnetic or electric fields, it is possible to simulate its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. numberanalytics.comq-chem.com These predicted spectra can be compared with experimental results to confirm a molecule's structure or to help interpret complex experimental data. arxiv.orgchemrxiv.org For allyltrimethylammonium bromide, calculations can predict the chemical shifts for its unique hydrogen and carbon atoms and the vibrational frequencies corresponding to its functional groups (C=C stretch, C-N stretch, etc.).

Furthermore, computational chemistry can be used to explore potential reaction pathways. pennylane.ai By mapping the potential energy surface of a reaction, chemists can identify the most likely mechanism, locate transition states, and calculate activation energy barriers. nih.gov For the allyltrimethylammonium cation, this could involve modeling:

Its participation in polymerization reactions via the allyl group.

The mechanism of its synthesis, for instance, the quaternization reaction between trimethylamine (B31210) and an allyl halide.

Its decomposition pathways under thermal stress.

These computational investigations provide a molecular-level understanding that is often difficult to obtain through experiments alone. pennylane.ai

Q & A

Q. What are the standard synthetic protocols for allyltrimethylammonium bromide (AMAB) in academic research?

AMAB is synthesized via nucleophilic substitution between allyl bromide and trimethylamine. A typical procedure involves dissolving trimethylamine hydrochloride in ethanol, adding NaOH to liberate free trimethylamine, followed by dropwise addition of allyl bromide. After overnight reaction, the product is purified via ion exchange chromatography (e.g., IRA-400 Cl beads) and recrystallized from ethanol/diethyl ether, yielding ~71% pure AMAB . Variations in solvent (e.g., methanol/water mixtures) and ozone-mediated oxidation steps are used to generate derivatives like betaine aldehyde bromide .

Q. What spectroscopic methods are used to characterize AMAB and its derivatives?

High-resolution NMR (¹H, ¹³C, COSY, HMBC) is critical for structural elucidation. For example:

Q. How should researchers handle AMAB to ensure safety and stability during experiments?

AMAB is hygroscopic and reactive with water. Key precautions include:

- Conducting reactions under inert atmospheres (argon/nitrogen) .

- Using anhydrous solvents (e.g., dry ethanol, methanol) .

- Storing in sealed containers with desiccants at 4°C . Personal protective equipment (PPE) such as flame-resistant clothing and NIOSH-approved respirators is mandatory due to flammability and toxicity risks .

Advanced Research Questions

Q. How can isotopic labeling (¹⁵N, ²H) be incorporated into AMAB for hyperpolarized MRI contrast agents?

Isotopic enrichment involves synthesizing AMAB from ¹⁵N-labeled trimethylamine or deuterated allyl bromide. For example:

- ¹⁵N labeling: Reacting ¹⁵N-trimethylamine with allyl bromide under anhydrous conditions .

- Deuteration: Using D₂O during ozonolysis of AMAB to produce deuterated betaine aldehyde, a precursor for hyperpolarized choline analogs . PHIP (parahydrogen-induced polarization) leverages these labeled precursors to enhance MRI signal sensitivity by >200-fold compared to natural abundance isotopes .

Q. What strategies mitigate aldol condensation during enolization of AMAB derivatives?

Aldol condensation competes with enolization in betaine aldehyde synthesis. Mitigation approaches include:

Q. How does AMAB’s quaternary ammonium structure influence its bioactivity as a plant growth retardant?

AMAB’s activity arises from the trimethylammonium group, which mimics endogenous choline derivatives. Structural modifications (e.g., replacing the allyl group with chlorocholine) alter efficacy:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.